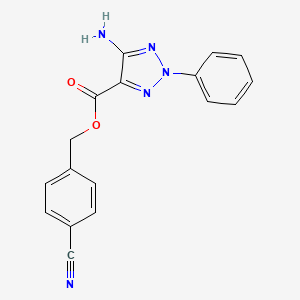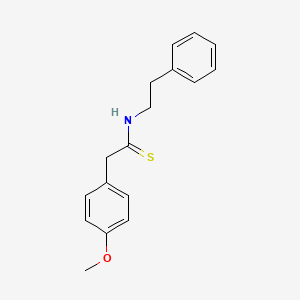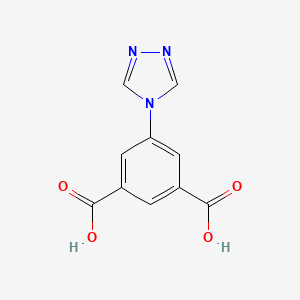![molecular formula C22H32N2O2 B6080043 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as PAC-1 and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of PAC-1 is not fully understood, but it is believed to work by activating procaspase-3, a precursor to the enzyme caspase-3, which is involved in the process of apoptosis. PAC-1 has been shown to induce apoptosis in cancer cells by activating procaspase-3 and promoting the cleavage of caspase-3. In addition, PAC-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using PAC-1 in lab experiments include its ability to induce apoptosis in cancer cells, enhance the efficacy of chemotherapy drugs, and have neuroprotective effects. However, there are also limitations to using PAC-1 in lab experiments. For example, the mechanism of action of PAC-1 is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are many future directions for research on PAC-1. One area of research is to further investigate the mechanism of action of PAC-1 and its potential therapeutic applications. Another area of research is to develop more efficient and cost-effective synthesis methods for PAC-1. Additionally, more research is needed to determine the safety and efficacy of PAC-1 in clinical trials. Finally, research is needed to determine the potential for PAC-1 to be used in combination with other drugs to enhance its therapeutic effects.
合成方法
PAC-1 can be synthesized using a variety of methods, including the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a palladium catalyst or the reaction of 1-acetyl-4-piperidinone with 2-(2-methylphenyl)ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride.
科学研究应用
PAC-1 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. In addition, it has been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer. PAC-1 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[4-[3-[2-(2-methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17-6-3-4-8-20(17)10-9-19-7-5-13-24(16-19)22(26)21-11-14-23(15-12-21)18(2)25/h3-4,6,8,19,21H,5,7,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYFZWYAGBOEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-[2-(2-Methylphenyl)ethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)


![3-benzyl-6,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079983.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6079986.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)

![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)
![4-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B6080029.png)


![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)